molecular formula C7H13NO3 B12857289 Ethyl 3-hydroxypyrrolidine-1-carboxylate

Ethyl 3-hydroxypyrrolidine-1-carboxylate

Cat. No.: B12857289
M. Wt: 159.18 g/mol
InChI Key: AQCCUQNJHACLSY-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula Analysis

The IUPAC name for this compound, This compound , reflects its structural components: a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom), a hydroxyl group at the 3-position, and an ethyl ester group at the 1-position. The molecular formula, C₇H₁₃NO₃ , corresponds to a molecular weight of 159.18 g/mol , as calculated from PubChem data.

The systematic name breaks down as follows:

  • Pyrrolidine : The parent heterocycle (C₄H₉N).
  • 3-Hydroxy : A hydroxyl (-OH) substituent at the third carbon.
  • 1-Carboxylate : An ethyl ester (-COOCH₂CH₃) at the nitrogen-bearing position.

Synonyms for this compound include SCHEMBL2978403 and AKOS012215536, as cataloged in chemical databases. Its SMILES string, CCOC(=O)N1CCC(C1)O , encodes the connectivity of atoms, highlighting the ester linkage (C(=O)O) and the hydroxyl-substituted pyrrolidine ring.

Three-Dimensional Structural Features and Conformational Dynamics

The pyrrolidine ring adopts a non-planar conformation due to its saturated structure. Computational models and X-ray crystallography of analogous compounds, such as ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate, reveal that pyrrolidine derivatives often exhibit envelope conformations , where one atom lies out of the plane formed by the other four. For this compound, the hydroxyl group at C3 and the ester group at N1 introduce steric and electronic effects that influence ring puckering.

Key structural features include:

  • Hydrogen-bonding capacity : The hydroxyl group participates in intramolecular hydrogen bonds with the ester carbonyl oxygen, stabilizing specific conformers.
  • Torsional flexibility : The ethyl ester moiety allows rotation around the C-N bond, enabling transitions between equatorial and axial orientations relative to the pyrrolidine ring.

Density functional theory (DFT) studies on similar compounds, such as iminosugars with morpholine-fused triazoles, suggest that substituents at the 3-position significantly affect conformational stability. For example, 4C₁ and 1C₄ chair-like conformations are energetically favored in six-membered analogs, but pyrrolidine derivatives prioritize envelope or twist conformations due to ring strain.

Comparative Analysis of Tautomeric and Stereoisomeric Forms

This compound exhibits stereoisomerism but not tautomerism. The hydroxyl group at C3 creates a stereogenic center, yielding two enantiomers: (3R) and (3S) . However, commercial samples are often racemic or sold as a single diastereomer depending on synthesis routes. For instance, the related compound tert-butyl(2S,3S)-2-ethyl-3-hydroxypyrrolidine-1-carboxylate demonstrates explicit stereochemical control in synthetic protocols.

Comparative analysis with analogs like cis-3-hydroxy-D-proline (a proline derivative) reveals that stereochemistry profoundly impacts molecular interactions. In cis-3-hydroxy-D-proline, the (2R,3S) configuration enables specific hydrogen-bonding patterns in crystal lattices, a feature likely shared by enantiopure forms of this compound.

Crystallographic Properties and Solid-State Packing Behavior

X-ray diffraction studies of structurally related pyrrolidine derivatives, such as ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate, reveal hydrogen-bonded dimers as a common packing motif. In this compound, O–H···O interactions between hydroxyl and carbonyl groups generate R₂²(10) loops , which propagate into a three-dimensional network via weak C–H···O bonds.

For this compound, hypothetical packing behavior can be inferred:

  • Hydrogen-bonding networks : The hydroxyl and ester groups likely mediate intermolecular interactions, forming layered or helical arrangements.
  • Unit cell parameters : Analogous compounds crystallize in monoclinic systems (e.g., P2₁/n) with unit cell dimensions approximating a = 11.15 Å, b = 17.41 Å, and c = 14.06 Å.
  • Thermal motion : Disorder in N-alkyl groups, as observed in similar structures, may arise from rotational flexibility of the ethyl ester moiety.

Properties

IUPAC Name

ethyl 3-hydroxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-2-11-7(10)8-4-3-6(9)5-8/h6,9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCCUQNJHACLSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mitsunobu Reaction-Based Synthesis

A prominent method involves the use of (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine as a starting material, which undergoes esterification with benzoic acid under Mitsunobu conditions:

  • Reagents and Conditions:

    • Triphenylphosphine (Ph3P)
    • Diisopropyl azodicarboxylate (DIAD)
    • Dry tetrahydrofuran (THF) as solvent
    • Low temperature (-10°C to room temperature)
    • Reaction time: 10-12 hours
  • Process:

    • The starting material is dissolved in dry THF under nitrogen.
    • Triphenylphosphine and benzoic acid are added.
    • DIAD is added dropwise while maintaining temperature below -5°C.
    • After completion, the reaction mixture is warmed to room temperature and stirred for 12 hours.
    • Workup involves solvent removal, aqueous extraction, washing, drying, and concentration to yield the ester intermediate.
  • Hydrolysis Step:

    • The ester intermediate is treated with sodium hydroxide in a methanol/water mixture.
    • Stirring at room temperature for 5 hours hydrolyzes the ester bond.
    • After workup, the product (S)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine is obtained.
  • Outcome:

    • This method allows inversion of stereochemistry at the 3-position.
    • The crude products are often used directly in subsequent steps without purification.
  • Reference Data:

Step Reagents/Conditions Temperature Time Yield/Notes
1 (R)-1-N-Boc-3-hydroxypyrrolidine, Ph3P, DIAD, benzoic acid, THF -10°C to RT 12 h Ester intermediate, crude used directly
2 NaOH, MeOH/H2O RT 5 h Hydrolysis to (S)-Boc-3-hydroxypyrrolidine

Protection and Mesylation Route

Another approach involves protection of the 3-hydroxypyrrolidine as a Boc derivative, followed by conversion of the hydroxyl group into a good leaving group (mesylate), which can be further transformed:

  • Protection:

    • (S)-3-hydroxypyrrolidinol hydrochloride is reacted with di-tert-butyl dicarbonate in methanol with potassium carbonate.
    • Reaction at 0-5°C followed by room temperature stirring yields tert-butyl (S)-3-hydroxypyrrolidine-1-carboxylate.
  • Mesylation:

    • The Boc-protected hydroxy compound is treated with methanesulfonyl chloride (mesyl chloride) and triethylamine in ethyl acetate at 0-5°C.
    • The mesylate intermediate is isolated after aqueous workup.
  • Applications:

    • The mesylate can be used for nucleophilic substitution or further functionalization.
  • Reference Data:

Step Reagents/Conditions Temperature Time Yield/Notes
1 (S)-3-hydroxypyrrolidinol HCl, Boc2O, K2CO3, MeOH 0-5°C to RT ~5 h Boc-protected hydroxy intermediate
2 Mesyl chloride, triethylamine, EtOAc 0-5°C 1.5-16 h Mesylate intermediate, beige liquid

Ring Closure and Reduction Method

A method related to pyrrolidinol derivatives involves ring closure of precursor compounds followed by reduction:

  • Ring Closure:

    • Two precursor compounds undergo cyclization to form a pyrrolidine intermediate.
  • Reduction:

    • The intermediate is reduced using mild reducing agents such as sodium borohydride, potassium borohydride, or boron trifluoride-etherate.
    • This avoids harsher reagents like lithium aluminum hydride, improving safety and scalability.
  • Workup:

    • After reduction, the reaction mixture is quenched with acid, extracted, and purified.
  • Advantages:

    • Improved yield and purity.
    • Easier scale-up due to safer reagents.
  • Reference Data:

Step Reagents/Conditions Temperature Time Yield/Notes
1 Ring closure of compounds I and II Variable - Intermediate compound III
2 NaBH4 or KBH4, BF3-etherate, THF, inert gas Cooling, RT - 1-methyl-3-pyrrolidinol product
Method Key Features Advantages Limitations
Mitsunobu Esterification Stereochemical inversion, mild conditions High stereoselectivity, direct ester formation Requires careful temperature control, use of hazardous DIAD
Protection + Mesylation Stable intermediates, versatile for substitution Good for further functionalization Multi-step, requires purification
Ring Closure + Reduction Safer reducing agents, scalable Improved safety and yield Requires precursor synthesis
  • The Mitsunobu reaction is widely used for preparing ethyl 3-hydroxypyrrolidine-1-carboxylate derivatives with control over stereochemistry, typically involving triphenylphosphine and DIAD in THF at low temperatures, followed by hydrolysis to yield the hydroxylated product.

  • Protection of the pyrrolidine nitrogen with tert-butoxycarbonyl groups facilitates selective functionalization of the 3-hydroxy position, enabling mesylation and subsequent transformations.

  • Alternative synthetic routes employing ring closure and mild reduction agents improve safety and scalability, avoiding hazardous reagents like lithium aluminum hydride.

  • The choice of method depends on the desired stereochemical outcome, scale, and downstream applications.

The preparation of this compound involves sophisticated synthetic strategies balancing stereochemical control, reagent safety, and process efficiency. Mitsunobu esterification followed by hydrolysis remains a cornerstone method, while protection/mesylation and ring closure/reduction routes offer complementary approaches. Detailed reaction conditions, reagent choices, and purification steps are critical for optimizing yield and purity in industrial and research settings.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.

    Substitution: Reagents such as SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of Ethyl 3-oxopyrrolidine-1-carboxylate.

    Reduction: Formation of Ethyl 3-hydroxypyrrolidine-1-methanol.

    Substitution: Formation of Ethyl 3-chloropyrrolidine-1-carboxylate or Ethyl 3-bromopyrrolidine-1-carboxylate.

Scientific Research Applications

Ethyl 3-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 3-hydroxypyrrolidine-1-carboxylate depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing transformation to provide insights into enzyme function. In drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.

Comparison with Similar Compounds

Key Research Findings

Synthetic Efficiency : tert-Butyl derivatives are synthesized in higher yields (78–88%) compared to benzyl analogs (81%), attributed to optimized phase-transfer conditions .

Functional Group Impact : The tert-butyl group enhances crystallinity, while the ethyl ester (inferred) may improve solubility in organic solvents for specific reactions .

Pharmaceutical Relevance : tert-Butyl derivatives are critical in synthesizing complex targets like kinase inhibitors, highlighting their versatility .

Q & A

Q. What are the common synthetic routes for Ethyl 3-hydroxypyrrolidine-1-carboxylate?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification. For example, in a two-step process, tert-butyl 3-hydroxypyrrolidine-1-carboxylate (a protected precursor) can undergo deprotection followed by esterification with ethyl chloroformate. Reaction conditions often involve sodium hydroxide as a base and toluene as a solvent, with tetra-n-butylammonium hydrogensulfate as a phase-transfer catalyst to enhance reaction efficiency. Post-synthesis, flash silica chromatography (0–50% ethyl acetate in heptane) is used for purification .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Critical for confirming molecular structure. For instance, signals near δ 4.18–4.21 ppm (quartet) in 1H NMR indicate the ethyl ester group, while pyrrolidine ring protons appear as multiplet clusters (δ 1.8–3.5 ppm). Rotameric forms (due to restricted rotation) may split signals, requiring elevated temperature NMR for resolution .
  • ESI-MS : Used to verify molecular weight (e.g., [M+1]+ ion at m/z 450.2) and detect impurities .

Q. How is this compound purified after synthesis?

  • Methodological Answer : Flash silica chromatography with gradient elution (e.g., 0–50% ethyl acetate in heptane) is standard. For polar impurities, recrystallization from ethyl acetate/heptane mixtures can improve purity. Monitor fractions via TLC (Rf ~0.3 in 3:7 ethyl acetate/heptane) .

Advanced Research Questions

Q. How should researchers address discrepancies in NMR data, such as unexpected splitting or missing peaks?

  • Methodological Answer : Rotameric equilibria (common in hindered esters) or dynamic proton exchange can cause peak splitting. To resolve:
  • Acquire NMR spectra at elevated temperatures (e.g., 100°C in DMSO-d6) to accelerate conformational exchange and simplify splitting .
  • Use 2D NMR (COSY, HSQC) to assign ambiguous signals and confirm connectivity .

Q. What strategies optimize reaction yields during synthesis?

  • Methodological Answer :
  • Catalyst Optimization : Phase-transfer catalysts (e.g., tetra-n-butylammonium hydrogensulfate) improve interfacial reactivity in biphasic systems .
  • Solvent Selection : Toluene minimizes side reactions (e.g., hydrolysis) compared to polar aprotic solvents.
  • Reaction Monitoring : Use LC-MS to track intermediate formation and adjust reaction times (typically 4–32 hours) .

Q. How can stereochemical outcomes be controlled in derivatives of this compound?

  • Methodological Answer :
  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases to separate enantiomers .
  • Enantioselective Synthesis : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during ring formation or esterification .

Q. What analytical methods are recommended for identifying impurities or byproducts?

  • Methodological Answer :
  • HPLC-PDA/MS : Detect low-abundance impurities (e.g., hydrolyzed carboxylate or unreacted intermediates) with a C18 column (acetonitrile/water + 0.1% formic acid) .
  • GC-MS : Monitor volatile byproducts (e.g., ethyl chloroformate residues) using a DB-5MS column .

Q. What are best practices for documenting synthetic procedures and analytical data?

  • Methodological Answer :
  • Data Logging : Record reaction parameters (time, temperature, solvent ratios) and raw spectral data (e.g., NMR integration values, MS ion counts) .
  • Reproducibility : Include error margins (e.g., ±5% yield variability) and triplicate measurements for critical steps (e.g., purification yields) .

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